REACTION_CXSMILES
|
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by low pressure distillation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.34 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 130% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by low pressure distillation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.34 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 130% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by low pressure distillation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.34 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 130% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by low pressure distillation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.34 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 130% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by low pressure distillation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.34 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 130% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |